molecular formula C17H20BrNO3S B3198417 N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide CAS No. 1013275-08-5

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide

Cat. No.: B3198417
CAS No.: 1013275-08-5
M. Wt: 398.3 g/mol
InChI Key: WDUKNUUBHRTMJX-UHFFFAOYSA-N
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Description

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C17H20BrNO3S and a molecular weight of 398.31 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, an ethoxy group, and an ethylbenzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-benzylethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethoxy and benzyl groups contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and ethyl groups on the sulfonamide moiety differentiates it from other similar compounds, making it valuable for specialized applications .

Properties

IUPAC Name

N-benzyl-5-bromo-2-ethoxy-N-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-3-19(13-14-8-6-5-7-9-14)23(20,21)17-12-15(18)10-11-16(17)22-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUKNUUBHRTMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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